molecular formula C9H6N2S2 B8593407 7-Ethynyl-4-(methylthio)thieno[3,2-d]pyrimidine

7-Ethynyl-4-(methylthio)thieno[3,2-d]pyrimidine

Cat. No. B8593407
M. Wt: 206.3 g/mol
InChI Key: SGLPFSPDFXFZGA-UHFFFAOYSA-N
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Patent
US08999973B2

Procedure details

4-(Methylthio)-7-((trimethylsilyl)ethynyl)thieno[3,2-d]pyrimidine (500 mg, 1.8 mmol) was dissolved in THF (5 mL) at 1.0M and then tetrabutylammonium fluoride solution (3.6 mL, 3.6 mmol) was added thereto. The reaction mixture was stirred at room temperature for 30 minutes and then concentrated. The resulting mixture was purified by silica gel chromatography (ethyl acetate/hexane=2:8˜3:7) to obtain the title compound (340 mg, 91% yield) as a yellowish solid.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step Two
Yield
91%

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[C:4]2[S:11][CH:10]=[C:9]([C:12]#[C:13][Si](C)(C)C)[C:5]=2[N:6]=[CH:7][N:8]=1.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>C1COCC1>[C:12]([C:9]1[C:5]2[N:6]=[CH:7][N:8]=[C:3]([S:2][CH3:1])[C:4]=2[S:11][CH:10]=1)#[CH:13] |f:1.2|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
CSC=1C2=C(N=CN1)C(=CS2)C#C[Si](C)(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3.6 mL
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting mixture was purified by silica gel chromatography (ethyl acetate/hexane=2:8˜3:7)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(#C)C1=CSC2=C1N=CN=C2SC
Measurements
Type Value Analysis
AMOUNT: MASS 340 mg
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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